
(1R,3R,5S)-3-Amino-5-methoxycyclohexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,3R,5S)-3-Amino-5-methoxycyclohexanol is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring an amino group and a methoxy group on a cyclohexane ring, makes it an interesting subject for research and application in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R,5S)-3-Amino-5-methoxycyclohexanol typically involves the reduction of a precursor compound, such as a ketone or an ester, followed by the introduction of the amino and methoxy groups. Common synthetic routes include:
Reduction of Ketones or Esters: Using reducing agents like sodium borohydride or lithium aluminum hydride to convert the precursor into the desired alcohol.
Amination: Introducing the amino group through nucleophilic substitution reactions, often using ammonia or amines under basic conditions.
Methoxylation: Adding the methoxy group via methylation reactions, typically using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts to enhance reaction efficiency and yield. Common industrial methods include:
Catalytic Hydrogenation: Using metal catalysts like palladium or platinum to facilitate the reduction of precursors.
Enzymatic Synthesis: Employing enzymes to achieve stereoselective synthesis, ensuring the desired chiral configuration.
化学反応の分析
Types of Reactions
(1R,3R,5S)-3-Amino-5-methoxycyclohexanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can yield more saturated compounds, often using hydrogen gas in the presence of a catalyst.
Substitution: The amino and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizers.
Reduction: Hydrogen gas with palladium or platinum catalysts, sodium borohydride, or lithium aluminum hydride.
Substitution: Ammonia, amines, methyl iodide, dimethyl sulfate, and various bases or acids depending on the desired substitution.
Major Products
Oxidation: Ketones, aldehydes, or carboxylic acids.
Reduction: More saturated alcohols or hydrocarbons.
Substitution: Derivatives with different functional groups replacing the amino or methoxy groups.
科学的研究の応用
(1R,3R,5S)-3-Amino-5-methoxycyclohexanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its therapeutic potential in treating various conditions, including neurological disorders and infections.
Industry: Utilized in the production of fine chemicals, polymers, and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism by which (1R,3R,5S)-3-Amino-5-methoxycyclohexanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. It may also interact with receptors or ion channels, modulating their activity and influencing cellular processes.
類似化合物との比較
Similar Compounds
(1R,3r,5S)-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine: Shares a similar bicyclic structure but differs in functional groups and applications.
(1R,2R,3R,5S)-(-)-Isopinocampheol: Another chiral compound with a similar cyclohexane ring but different substituents.
Uniqueness
(1R,3R,5S)-3-Amino-5-methoxycyclohexanol is unique due to its specific combination of amino and methoxy groups on a cyclohexane ring, providing distinct chemical reactivity and biological activity compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C7H15NO2 |
|---|---|
分子量 |
145.20 g/mol |
IUPAC名 |
(1R,3R,5S)-3-amino-5-methoxycyclohexan-1-ol |
InChI |
InChI=1S/C7H15NO2/c1-10-7-3-5(8)2-6(9)4-7/h5-7,9H,2-4,8H2,1H3/t5-,6-,7+/m1/s1 |
InChIキー |
LLAGSWHSEWRART-QYNIQEEDSA-N |
異性体SMILES |
CO[C@H]1C[C@@H](C[C@H](C1)O)N |
正規SMILES |
COC1CC(CC(C1)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


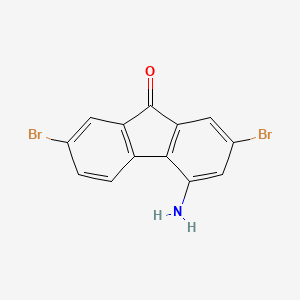
![5-Butyl-8,8,9-trimethylbenzo[de]pyrrolo[2,3-g]isoquinoline-4,6(5H,8H)-dione](/img/structure/B13140754.png)
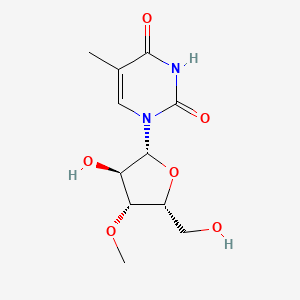
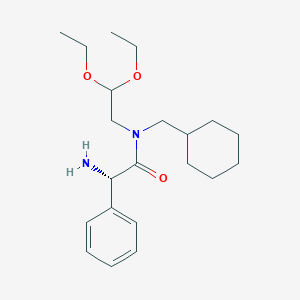
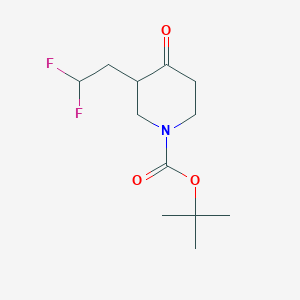
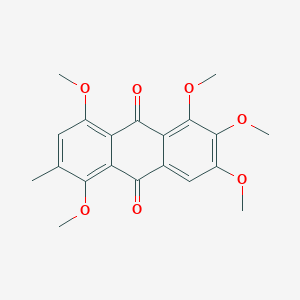

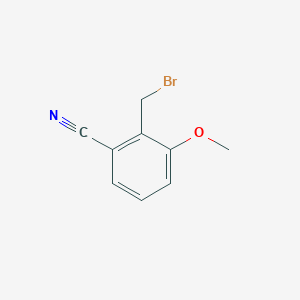
![[(2R)-3-[2-(12-aminododecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13140788.png)




![Bicyclo[2.1.1]hexan-5-ol](/img/structure/B13140811.png)
